molecular formula C13H9N3O3S B2536798 3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid CAS No. 2287301-66-8

3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid

Cat. No.: B2536798
CAS No.: 2287301-66-8
M. Wt: 287.29
InChI Key: FVOJEKTVGAJTCL-UHFFFAOYSA-N
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Description

3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid is a heterocyclic compound that belongs to the class of thienopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It has been studied for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3-(2-amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c14-13-15-8-5-9(20-10(8)11(17)16-13)6-2-1-3-7(4-6)12(18)19/h1-5H,(H,18,19)(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOJEKTVGAJTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC3=C(S2)C(=O)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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